molecular formula C6H9N3O2S2 B2469285 Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate CAS No. 897288-48-1

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate

Cat. No. B2469285
CAS RN: 897288-48-1
M. Wt: 219.28
InChI Key: CSAMWAYQZUBLSD-UHFFFAOYSA-N
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Description

“Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate” is a chemical compound that contains a 1,3,4-thiadiazole ring, which is a five-member heterocyclic moiety . This compound is related to other 1,3,4-thiadiazole derivatives, which have been the subject of considerable interest for designing new antitumor agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-arylacetamide derivatives have been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate” is likely to be similar to other 1,3,4-thiadiazole derivatives. For instance, a compound with a 1,3,4-thiadiazole ring connected by a –S–CH2–CH2–S– bridge to a 4-methyl coumarin has been reported .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate” are not available in the retrieved data, 1,3,4-thiadiazole derivatives are known to have a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .

Future Directions

The future directions for “Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate” and related compounds could involve further exploration of their potential as antitumor agents . Additionally, their synthesis could be optimized for higher yields .

properties

IUPAC Name

methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S2/c1-3(4(10)11-2)12-6-9-8-5(7)13-6/h3H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAMWAYQZUBLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate

CAS RN

897288-48-1
Record name methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate
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